2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine
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Overview
Description
2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring attached to an imidazole sulfonyl group
Preparation Methods
The synthesis of 2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole sulfonyl intermediate: This involves the reaction of imidazole with a sulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the piperidine derivative: The piperidine ring is functionalized with the imidazole sulfonyl group through nucleophilic substitution.
Coupling with the pyrimidine ring: The final step involves the coupling of the piperidine derivative with a chloro-substituted pyrimidine under conditions that facilitate nucleophilic aromatic substitution.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the functional groups targeted.
Scientific Research Applications
2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an antimicrobial or anticancer agent.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The piperidine ring provides structural flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and imidazole-containing molecules. For example:
2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyrimidine: This compound has a similar structure but lacks the piperidine ring, affecting its binding properties and biological activity.
4-(1H-Imidazol-2-yl)pyrimidine: This compound lacks the chloro and sulfonyl groups, resulting in different chemical reactivity and applications.
The uniqueness of 2-Chloro-4-[1-(1h-imidazole-2-sulfonyl)piperidin-4-yl]pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in simpler analogs.
Properties
IUPAC Name |
2-chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2S/c13-11-14-4-1-10(17-11)9-2-7-18(8-3-9)21(19,20)12-15-5-6-16-12/h1,4-6,9H,2-3,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSERFMLSOPYNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NC=C2)Cl)S(=O)(=O)C3=NC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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